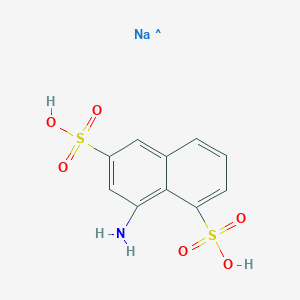
8-Amino-1,6-naphthalenedisulfonic acid sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Amino-1,6-naphthalenedisulfonic acid sodium salt is an organic compound with the molecular formula C10H9NO6S2Na. It is a derivative of naphthalene, characterized by the presence of amino and sulfonic acid groups. This compound is known for its solubility in water and its applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-1,6-naphthalenedisulfonic acid sodium salt typically involves the sulfonation of naphthalene followed by amination. The process begins with the sulfonation of naphthalene using oleum (a solution of sulfur trioxide in sulfuric acid) at temperatures ranging from 20°C to 35°C. This is followed by the gradual addition of more oleum and naphthalene alternately. After heating the reaction mixture for several hours, the product is precipitated as the free acid by cooling or as the disodium salt by the addition of alkaline sodium sulfate .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
8-Amino-1,6-naphthalenedisulfonic acid sodium salt undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonic acid groups can be reduced under specific conditions.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under controlled conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives with reduced sulfonic acid groups.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Scientific Research Applications
8-Amino-1,6-naphthalenedisulfonic acid sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of dyes and pigments.
Biology: Employed in the labeling of biomolecules due to its fluorescent properties.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of 8-Amino-1,6-naphthalenedisulfonic acid sodium salt involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfonic acid groups enhance its solubility and facilitate its transport across cell membranes. The compound can also act as a fluorescent probe, allowing for the visualization of biological processes.
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthalenedisulfonic acid: Similar in structure but lacks the amino group.
2-Amino-1,5-naphthalenedisulfonic acid sodium salt: Another isomer with different substitution patterns.
7-Amino-1,3-naphthalenedisulfonic acid: Differently substituted naphthalene derivative with similar properties
Uniqueness
8-Amino-1,6-naphthalenedisulfonic acid sodium salt is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of amino and sulfonic acid groups makes it particularly useful in applications requiring both reactivity and solubility.
Properties
Molecular Formula |
C10H9NNaO6S2 |
|---|---|
Molecular Weight |
326.3 g/mol |
InChI |
InChI=1S/C10H9NO6S2.Na/c11-8-5-7(18(12,13)14)4-6-2-1-3-9(10(6)8)19(15,16)17;/h1-5H,11H2,(H,12,13,14)(H,15,16,17); |
InChI Key |
KALUIMDTJQLCCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CC(=C2C(=C1)S(=O)(=O)O)N)S(=O)(=O)O.[Na] |
Related CAS |
6967-48-2 74543-22-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


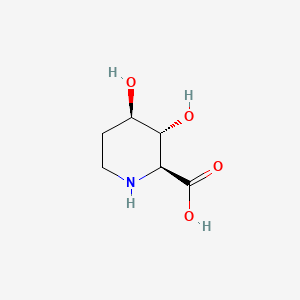

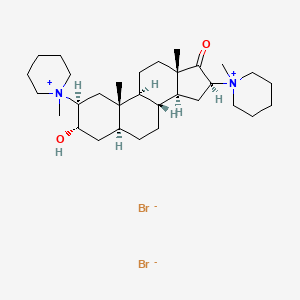
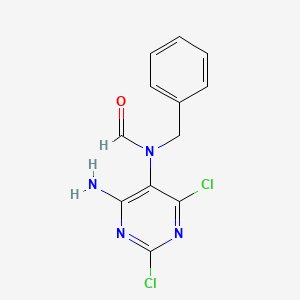

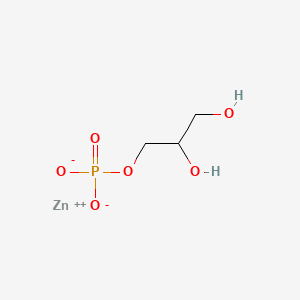

![1,3-thiazol-5-ylmethyl N-[(2S,3R)-3-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B12809094.png)
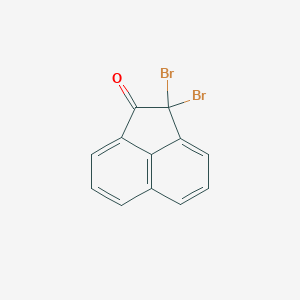
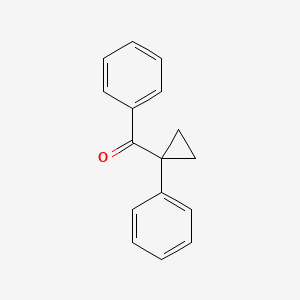
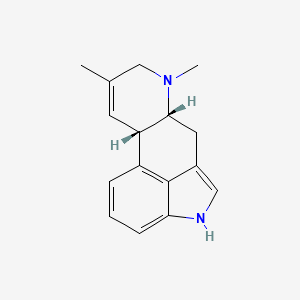
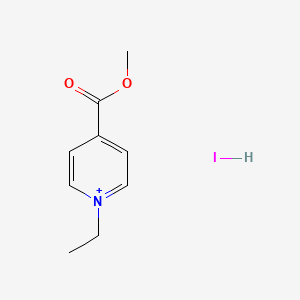
![4'-(Chloromethyl)-1,7,7-trimethylspiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]](/img/structure/B12809122.png)
![4-[(1E,3Z,5Z,7Z,9E,11Z,13E,15Z,17E)-18-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol](/img/structure/B12809130.png)
